Cas no 89533-73-3 (2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-)
2H-Thiopyran-5-carboxylic acid, 3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-
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- Inchi: 1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8)
- InChI Key: BMSLRKOGWLHNNT-UHFFFAOYSA-N
- SMILES: C1SC=C(C(O)=O)CC1
2H-Thiopyran-5-carboxylic acid, 3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-367275-1.0g |
3,4-dihydro-2H-thiopyran-5-carboxylic acid |
89533-73-3 | 1.0g |
$0.0 | 2023-03-02 |
2H-Thiopyran-5-carboxylic acid, 3,4-dihydro- Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-
2H-Thiopyran-5-carboxylic acid, 3,4-dihydro (CAS No. 89533-73-3)
2H-Thiopyran-5-carboxylic acid, 3,4-dihydro is a compound of significant interest in the fields of organic chemistry and pharmacology. With the CAS registry number 89533-73-3, this compound has been extensively studied for its unique chemical properties and potential applications in drug development. The molecule belongs to the class of thiopyranoic acids, which are known for their versatile structures and biological activities.
The chemical structure of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro consists of a thiopyran ring system with a carboxylic acid group at the 5-position. This arrangement imparts the compound with both acidic and aromatic characteristics. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents.
One of the most notable aspects of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro is its role in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing novel therapeutic agents. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore its importance in drug discovery pipelines.
The synthesis of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro involves a series of well-established organic reactions. One common approach is the oxidation of thioethers followed by subsequent functionalization to introduce the carboxylic acid group. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly.
In terms of applications, 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro has found utility in various industries beyond pharmaceuticals. Its use as an intermediate in agrochemicals and specialty chemicals has been documented in recent literature. Additionally, its ability to form stable complexes with metal ions makes it a valuable component in materials science research.
Looking ahead, ongoing research into 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro continues to uncover new dimensions of its potential. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for innovative uses of this compound. Its role as a building block for advanced molecular architectures is expected to grow significantly in the coming years.
In conclusion, 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro (CAS No. 89533-73-3) stands out as a pivotal molecule in contemporary chemical research. Its unique properties and diverse applications make it an essential focus for scientists across multiple disciplines.
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